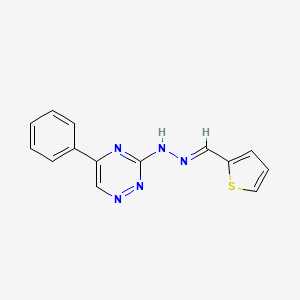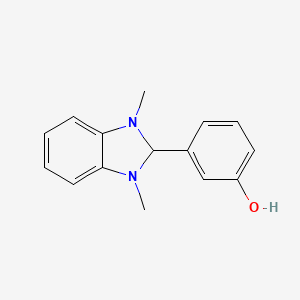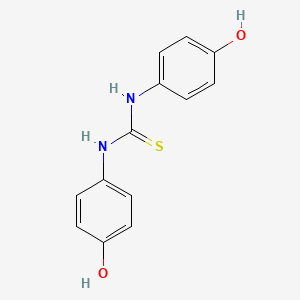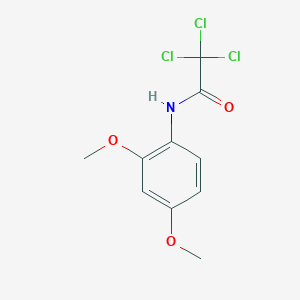
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as TPTH, is a compound that has been extensively studied for its potential applications in scientific research. TPTH is a versatile molecule that has been shown to have a range of biochemical and physiological effects, making it an interesting candidate for a variety of research projects.
Mecanismo De Acción
The mechanism of action of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are important for cancer cell growth and survival. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as antioxidant activity. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone for lab experiments is its versatility. It can be used in a variety of different assays and experiments, making it a useful tool for researchers in a range of fields. However, one limitation of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One area of interest is in the development of new anticancer drugs based on the structure of 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. Another area of interest is in the development of new neuroprotective agents based on 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. Additionally, there is potential for 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone to be used in the development of new anti-inflammatory and antioxidant drugs.
Métodos De Síntesis
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized through a simple two-step process. The first step involves the reaction of 2-thiophenecarbaldehyde with hydrazine hydrate to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with 5-phenyl-1,2,4-triazin-3-yl chloride to form the final product, 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone.
Aplicaciones Científicas De Investigación
2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-thiophenecarbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have potent anticancer activity against a variety of different types of cancer cells, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-5-11(6-3-1)13-10-16-19-14(17-13)18-15-9-12-7-4-8-20-12/h1-10H,(H,17,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFSWORZVFRUNE-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)


![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)

![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)

